3-Iodo-2-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

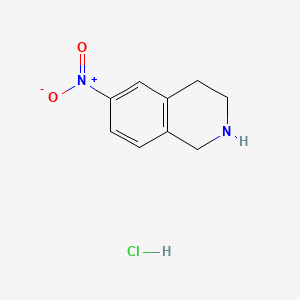

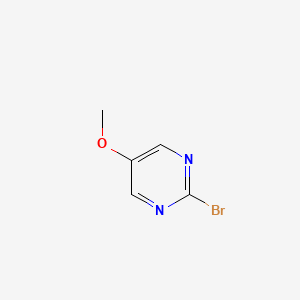

3-Iodo-2-nitrophenol is a compound with the CAS Number: 861010-57-3 . It has a molecular weight of 265.01 and its IUPAC name is 3-iodo-2-nitrophenol . The compound is a solid and it should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of 3-Iodo-2-nitrophenol and similar compounds has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

The InChI code for 3-Iodo-2-nitrophenol is 1S/C6H4INO3/c7-4-2-1-3-5 (9)6 (4)8 (10)11/h1-3,9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Iodo-2-nitrophenol is a solid . It should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Environmental Implications and Mechanistic Insights : Nitrophenols, including compounds like 3-Iodo-2-nitrophenol, play a significant role in environmental chemistry. They are studied for their electronic dynamics, photochemical reactions, and environmental implications, particularly in water systems. Studies use techniques like UV/Visible spectroscopy and quantum calculations to investigate these dynamics and their environmental applications (Bailey-Darland, Krueger, & Fang, 2023).

Immunological Applications : Research has also focused on the structural analysis of substituted nitrophenols, including their interaction with antibodies, which is crucial in immunology. For example, studies have shown that the substitution of iodine in nitrophenyl rings enhances electrostatic interaction with antibodies, a finding that has implications in analytical chemistry and immunological research (Parry, Brooks, Matsunaga, & Amzel, 1997).

Atmospheric Chemistry : Nitrophenols, including 3-Iodo-2-nitrophenol, are reviewed for their atmospheric occurrence and the impact of direct emissions from combustion processes and secondary formation in the atmosphere. This research is crucial in understanding atmospheric pollution and its sources (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005).

Chemical Synthesis and Ligand Development : 3-Iodo-2-nitrophenol and its derivatives are utilized in the synthesis of complex compounds and ligands, which have applications in various fields of chemistry (Panunzi, Tuzi, & Tingoli, 2010).

Toxicity and Biodegradation in Anaerobic Systems : The toxicity and degradability of nitrophenols, including 3-Iodo-2-nitrophenol, in anaerobic systems are crucial for understanding their environmental impact, especially in relation to wastewater treatment and environmental bioremediation (Uberoi & Bhattacharya, 1997).

Catalytic Applications : Studies also focus on the catalytic applications of nitrophenol derivatives in various reactions, highlighting their potential in chemical synthesis and industrial processes (Schmidtchen, 1986).

Electropolymerization Studies : Research into the electropolymerization of nitrophenol isomers, including derivatives of 3-Iodo-2-nitrophenol, has applications in developing new polymeric materials and understanding their electrochemical properties (Barham, 2018).

Nanostructured Materials for Catalysis : The development and application of nanostructured materials for the catalytic reduction of nitrophenols, including 3-Iodo-2-nitrophenol derivatives, are explored for their potential in environmental remediation and chemical synthesis (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H301-H311-H331 , indicating toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Nitrophenols, a class of compounds to which 3-iodo-2-nitrophenol belongs, are known to interact with various biological targets .

Mode of Action

Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This could potentially lead to changes in the target molecule.

Biochemical Pathways

Nitrophenols, in general, can participate in various biochemical reactions due to their ability to act as nucleophiles .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (26501 g/mol) , may influence its bioavailability.

Result of Action

Nitrophenols are known to be more acidic than phenol itself, which could potentially influence their biological activity .

Action Environment

The action of 3-Iodo-2-nitrophenol can be influenced by various environmental factors. For instance, its stability may be affected by storage conditions . Furthermore, the compound’s reactivity could potentially be influenced by factors such as pH and temperature.

Eigenschaften

IUPAC Name |

3-iodo-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEGEGXFFSZLBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-nitrophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)

![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)